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Cat. No.: B1217888 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Dixyrazine is a typical antipsychotic agent belonging to the phenothiazine class of compounds.

It is characterized by a tricyclic phenothiazine core structure linked to a piperazine derivative.

This guide provides a detailed overview of its chemical properties, a plausible synthetic route

based on established chemical principles, and an exploration of its primary mechanism of

action. The information is presented to support research and development activities in the fields

of medicinal chemistry and neuropharmacology.

Chemical Structure and Properties
Dixyrazine is chemically known as 2-[2-[4-(2-methyl-3-phenothiazin-10-ylpropyl)piperazin-1-

yl]ethoxy]ethanol[1]. It is a derivative of phenothiazine, a class of compounds known for their

wide range of pharmacological activities, particularly their effects on the central nervous

system. The chemical structure of Dixyrazine is characterized by a phenothiazine ring system

substituted at the nitrogen atom (position 10) with a propyl chain, which in turn is linked to a

piperazine ring. The other nitrogen of the piperazine ring is substituted with an ethoxyethanol

group.

The key structural features and physicochemical properties of Dixyrazine are summarized in

the table below.
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Identifier Value Reference

IUPAC Name

2-[2-[4-(2-methyl-3-

phenothiazin-10-

ylpropyl)piperazin-1-

yl]ethoxy]ethanol

[1]

CAS Number 2470-73-7 [1]

Molecular Formula C₂₄H₃₃N₃O₂S [1]

Molecular Weight 427.6 g/mol [1]

Canonical SMILES

CC(CN1CCN(CC1)CCOCCO)

CN2C3=CC=CC=C3SC4=CC=

CC=C42

Appearance Solid powder

Melting Point 192 °C

Boiling Point 590 °C at 760 mmHg

LogP 3.7

Synthesis of Dixyrazine
The synthesis of Dixyrazine can be conceptualized as a two-step process, beginning with the

N-alkylation of phenothiazine followed by the introduction of the piperazine side chain. While a

detailed, step-by-step experimental protocol for the synthesis of Dixyrazine is not readily

available in the public domain literature, a plausible synthetic route can be constructed based

on general methods for the synthesis of N-alkylated phenothiazine derivatives.

The overall synthetic scheme is presented below:
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Phenothiazine

10-(3-Chloro-2-methylpropyl)phenothiazine

Step 1: N-Alkylation

1-Bromo-3-chloro-2-methylpropane
(in the presence of a strong base like Sodamide)

Dixyrazine

Step 2: Alkylation

1-[2-(2-hydroxyethoxy)ethyl]piperazine

Click to download full resolution via product page

A plausible two-step synthesis of Dixyrazine.

Step 1: Synthesis of 10-(3-Chloro-2-
methylpropyl)phenothiazine
The first step involves the N-alkylation of the phenothiazine core. This is typically achieved by

reacting phenothiazine with a suitable haloalkane in the presence of a strong base. For the

synthesis of Dixyrazine, the alkylating agent is 1-bromo-3-chloro-2-methylpropane. A strong

base, such as sodamide (NaNH₂), is often employed to deprotonate the nitrogen of the

phenothiazine, making it a more potent nucleophile.

General Experimental Protocol (based on analogous reactions):

Materials: Phenothiazine, 1-bromo-3-chloro-2-methylpropane, sodamide, and an anhydrous

aprotic solvent (e.g., toluene or dimethylformamide).

Procedure: To a solution of phenothiazine in the chosen solvent, sodamide is added portion-

wise under an inert atmosphere (e.g., nitrogen or argon) at room temperature. The mixture is

stirred for a period to allow for the formation of the sodium salt of phenothiazine.

Subsequently, a solution of 1-bromo-3-chloro-2-methylpropane in the same solvent is added

dropwise. The reaction mixture is then heated to reflux and maintained at that temperature

for several hours until the reaction is complete (monitored by TLC). After cooling, the reaction
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is quenched with water, and the product is extracted with an organic solvent. The organic

layer is washed, dried, and concentrated under reduced pressure. The crude product, 10-(3-

Chloro-2-methylpropyl)phenothiazine, would then be purified, likely by column

chromatography.

Step 2: Synthesis of Dixyrazine
The second step is the alkylation of 1-[2-(2-hydroxyethoxy)ethyl]piperazine with the previously

synthesized intermediate, 10-(3-Chloro-2-methylpropyl)phenothiazine. This reaction introduces

the characteristic side chain of Dixyrazine.

General Experimental Protocol (based on analogous reactions):

Materials: 10-(3-Chloro-2-methylpropyl)phenothiazine, 1-[2-(2-

hydroxyethoxy)ethyl]piperazine, a base (e.g., potassium carbonate or triethylamine), and a

suitable solvent (e.g., acetonitrile or dimethylformamide).

Procedure: A mixture of 10-(3-Chloro-2-methylpropyl)phenothiazine, an excess of 1-[2-(2-

hydroxyethoxy)ethyl]piperazine, and the base in the chosen solvent is heated to reflux for

several hours. The progress of the reaction is monitored by TLC. Upon completion, the

solvent is removed under reduced pressure. The residue is then taken up in an organic

solvent and washed with water to remove any inorganic salts and excess piperazine

derivative. The organic layer is dried and concentrated to yield crude Dixyrazine. The final

product would then be purified by a suitable method, such as crystallization or column

chromatography.

Signaling Pathways and Mechanism of Action
Dixyrazine is a typical antipsychotic, and its therapeutic effects are primarily attributed to its

ability to antagonize dopamine D2 receptors in the mesolimbic pathway of the brain. However,

like many other phenothiazines, it exhibits a broad pharmacological profile, interacting with a

variety of other neurotransmitter receptors. This multi-receptor activity contributes to both its

therapeutic effects and its side-effect profile.

The primary signaling pathways affected by Dixyrazine include:
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Dopaminergic System: Antagonism of D2 receptors is the hallmark of its antipsychotic action,

leading to a reduction in the positive symptoms of psychosis.

Muscarinic Cholinergic System: Dixyrazine also acts as an antagonist at muscarinic

receptors, which can lead to anticholinergic side effects such as dry mouth, blurred vision,

and constipation.

Histaminergic System: It is an antagonist of H1 histamine receptors, which contributes to its

sedative and antiemetic properties.

Adrenergic System: Dixyrazine can block alpha-1 adrenergic receptors, which can lead to

orthostatic hypotension.

Dixyrazine
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Multi-receptor signaling pathway of Dixyrazine.

Experimental Workflow for Evaluation
The preclinical evaluation of a potential antipsychotic agent like Dixyrazine typically involves a

series of in vitro and in vivo assays to characterize its pharmacological profile and therapeutic

efficacy. A general experimental workflow is outlined below.
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In Vitro Assays

In Vivo Behavioral Models

Pharmacokinetic & Toxicological Studies

Receptor Binding Assays
(D2, 5-HT2A, M1, H1, α1)

Functional Assays
(e.g., cAMP accumulation)

Characterize Receptor Interaction

Locomotor Activity Testing

Predict In Vivo Effects

Catalepsy Testing

Assess Motor Side Effects

Prepulse Inhibition (PPI)

Evaluate Antipsychotic-like Efficacy

Pharmacokinetic Profiling
(ADME)

Determine Dosing Regimen

Acute and Chronic
Toxicity Studies

Assess Safety Profile
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A general experimental workflow for the preclinical evaluation of an antipsychotic compound.
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This workflow begins with in vitro assays to determine the binding affinity and functional activity

of the compound at various relevant receptors. Promising candidates then move into in vivo

behavioral models in animals to assess their antipsychotic-like effects and potential for motor

side effects. Finally, pharmacokinetic and toxicological studies are conducted to evaluate the

drug's absorption, distribution, metabolism, excretion, and overall safety profile.

Conclusion
Dixyrazine is a phenothiazine-based antipsychotic with a well-defined chemical structure and a

multi-receptor mechanism of action. While specific, detailed synthetic protocols are not widely

published, its synthesis can be reliably achieved through established N-alkylation

methodologies. Understanding its chemical properties, synthesis, and pharmacological profile

is crucial for the ongoing research and development of new and improved antipsychotic

medications. This guide provides a foundational resource for professionals engaged in these

endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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